An In-depth Technical Guide to the Chemical Properties and Structure of Dimethyl Trithiocarbonate
An In-depth Technical Guide to the Chemical Properties and Structure of Dimethyl Trithiocarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl trithiocarbonate (B1256668), with the chemical formula (CH₃S)₂CS, is a sulfur-containing organic compound that serves as a key intermediate in organic synthesis and a crucial agent in polymer chemistry.[1] It is the dimethyl ester of trithiocarbonic acid, where all three oxygen atoms of the carbonate structure are replaced by sulfur atoms.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of dimethyl trithiocarbonate, tailored for a scientific audience.
Chemical Structure and Identification
Dimethyl trithiocarbonate is structurally characterized by a central carbon atom double-bonded to one sulfur atom and single-bonded to two thiomethyl groups. Its systematic IUPAC name is bis(methylsulfanyl)methanethione.[2]
Caption: Chemical structure of dimethyl trithiocarbonate.
| Identifier | Value |
| IUPAC Name | bis(methylsulfanyl)methanethione[2] |
| Preferred IUPAC Name | Dimethyl trithiocarbonate[2] |
| Synonyms | Dimethyl carbonotrithioate, Trithiocarbonic acid dimethyl ester[2] |
| CAS Number | 2314-48-9[3] |
| Molecular Formula | C₃H₆S₃[3] |
| SMILES | CSC(=S)SC[2] |
| InChI | InChI=1S/C3H6S3/c1-5-3(4)6-2/h1-2H3[2] |
| InChIKey | IQWMXKTYXNMSLC-UHFFFAOYSA-N[2] |
Physicochemical Properties
Dimethyl trithiocarbonate is a yellow liquid characterized by a strong, unpleasant odor.[1] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 138.27 g/mol | [3] |
| Appearance | Yellow liquid | [1] |
| Odor | Strong, unpleasant stench | [1] |
| Density | 1.254 g/mL at 25 °C | [3] |
| Melting Point | -3 °C | [3] |
| Boiling Point | 101-102 °C at 12 mmHg | [3] |
| Flash Point | 97 °C (closed cup) | [2] |
| Refractive Index (n²⁰/D) | 1.675 | [3] |
| Solubility | Soluble in many organic solvents such as DMF, ethyl acetate, and dichloromethane (B109758). | [4] |
Experimental Protocols
Synthesis
Two primary methods for the synthesis of dimethyl trithiocarbonate are prevalent in the literature.
This is a common and efficient one-pot synthesis.[4]
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Reaction Scheme: 2 CH₃I + CS₂ + K₂CO₃ → (CH₃S)₂CS + 2 KI + CO₂
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Experimental Procedure:
-
In a round-bottom flask, a mixture of potassium carbonate (5 mmol) and carbon disulfide (4 mmol) in dimethylformamide (DMF, 5 mL) is vigorously stirred at 40 °C for 20 minutes. The colorless mixture will turn a blood-red color.[4]
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Methyl iodide (3 mmol) is then added to the red mixture. The color of the reaction mixture will immediately change to yellow.[4]
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The reaction is monitored by thin-layer chromatography (TLC) until completion.
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Upon completion, the reaction mixture is poured into distilled water (50 mL) and extracted three times with ethyl acetate.[4]
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved through vacuum distillation.
-
This method utilizes the highly reactive and toxic thiophosgene (B130339).
-
Reaction Scheme: CSCl₂ + 2 CH₃SH → (CH₃S)₂CS + 2 HCl[2]
-
Experimental Procedure:
-
Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
In a suitable reaction vessel, a solution of thiophosgene (1 equivalent) in an inert solvent such as dichloromethane is prepared and cooled in an ice bath.
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A solution of methanethiol (B179389) (2 equivalents) and a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine, 2 equivalents) in the same solvent is added dropwise to the thiophosgene solution with stirring. The base is necessary to neutralize the hydrochloric acid produced during the reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is then washed with water, dilute acid (to remove the base), and brine.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to give the crude product.
-
The product can be purified by vacuum distillation.
-
Caption: Experimental workflows for the synthesis of dimethyl trithiocarbonate.
Spectroscopic Characterization
| Technique | Data |
| ¹H NMR (CDCl₃) | δ ~2.6 ppm (s, 6H, -SCH₃) |
| ¹³C NMR (CDCl₃) | δ ~20.0 ppm (-SCH₃), δ ~230.0 ppm (C=S) |
| FTIR (neat, cm⁻¹) | ~2920 (C-H stretch), ~1420 (C-H bend), ~1060 (C=S stretch), ~700 (C-S stretch) |
| Mass Spec (EI) | m/z 138 (M⁺), 91 (M⁺ - SCH₃), 76 (CS₂⁺), 47 (CH₃S⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is simple, showing a single sharp peak for the six equivalent protons of the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum displays two distinct signals: one for the methyl carbons and a significantly downfield signal for the thiocarbonyl carbon, which is characteristic of such functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of dimethyl trithiocarbonate exhibits characteristic absorption bands corresponding to its functional groups. The C-H stretching and bending vibrations of the methyl groups are observed in their typical regions. The most notable peaks are those associated with the C=S and C-S bonds.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of dimethyl trithiocarbonate shows a molecular ion peak at m/z 138. The fragmentation pattern is characterized by the loss of a thiomethyl radical (-SCH₃) to give a fragment at m/z 91. Other significant peaks correspond to the carbon disulfide cation (m/z 76) and the thiomethyl cation (m/z 47).
Reactivity and Stability
Thermal Stability
Dimethyl trithiocarbonate is combustible and will decompose upon heating to produce irritating and toxic gases, including carbon oxides and sulfur oxides.[1]
Reactivity with Acids and Bases
Trithiocarbonates are generally stable under neutral and acidic conditions but are sensitive to bases, which can promote hydrolysis.[5] This is particularly relevant in applications such as RAFT polymerization where the stability of the trithiocarbonate moiety is crucial.
Redox Reactions
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Oxidation: Dimethyl trithiocarbonate can participate in radical-catalyzed oxidation of thiols. In the presence of a radical initiator, it can facilitate the conversion of thiols to disulfides.
-
Reduction: The trithiocarbonate group can be reduced. For instance, in the context of removing the end-group of a polymer synthesized via RAFT, reducing agents like sodium borohydride (B1222165) (NaBH₄) can be employed.
Role in RAFT Polymerization
Dimethyl trithiocarbonate and its derivatives are widely used as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of polymers with well-defined molecular weights and low dispersity. The trithiocarbonate group mediates the polymerization by reversibly deactivating propagating polymer chains.
Caption: Simplified signaling pathway of RAFT polymerization mediated by a trithiocarbonate.
Applications
The primary application of dimethyl trithiocarbonate is in the field of polymer chemistry as a RAFT agent. Beyond this, it is a valuable reagent in organic synthesis for the preparation of various sulfur-containing compounds, including:
-
Methyl-β,β′-dicarbonyldithiocarboxylate derivatives.[3]
-
β-oxodithiocarboxylates.[3]
-
Generation of tris(organothiyl)methyl radicals.[3]
-
Synthesis of 2-mercaptoquinoline and its analogues, which have potential antileishmanial activity.[1]
Safety and Handling
Dimethyl trithiocarbonate is a combustible liquid and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.[3] Personal protective equipment, including gloves and safety glasses, should be worn.[3] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]
References
- 1. ias.ac.in [ias.ac.in]
- 2. rsc.org [rsc.org]
- 3. Table 4. 1H NMR chemical shifts (δ in ppm) taken in CDCl3 solution at 298 K : An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study : Science and Education Publishing [pubs.sciepub.com]
- 4. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
